N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine
Description
N-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring a methyl group at the 1-position, a methoxy group at the 3-position on one pyrazole ring, and an isopropyl-substituted pyrazole linked via a methylene bridge. For instance, compound 9 in , synthesized via reductive amination with a 62.9% yield, shares the (1-isopropyl-1H-pyrazol-4-yl)methyl moiety .
Properties
Molecular Formula |
C12H20ClN5O |
|---|---|
Molecular Weight |
285.77 g/mol |
IUPAC Name |
3-methoxy-1-methyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5O.ClH/c1-9(2)17-7-10(6-14-17)5-13-11-8-16(3)15-12(11)18-4;/h6-9,13H,5H2,1-4H3;1H |
InChI Key |
SOOVKNUVOBWYLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)CNC2=CN(N=C2OC)C.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of Pyrazole Precursors
The synthesis begins with the preparation of the pyrazole rings. For similar pyrazole structures, the following methods have been documented:
The formation of 1-isopropyl-1H-pyrazole involves the reaction of isopropylhydrazine with appropriate dicarbonyl compounds. For the methoxy-substituted pyrazole component, similar reactions starting with appropriately substituted hydrazines are employed.
Specific Synthetic Procedures
Formation of 1-isopropyl-1H-pyrazole-4-carbaldehyde
The preparation of 1-isopropyl-1H-pyrazole-4-carbaldehyde typically involves:
- Formation of the pyrazole ring using isopropylhydrazine and an appropriate dicarbonyl compound
- Introduction of the formyl group at the 4-position through formylation reactions
- Purification by column chromatography or recrystallization
While the search results don't provide specific conditions for 1-isopropyl-1H-pyrazole-4-carbaldehyde synthesis, related research on pyrazole derivatives suggests the Vilsmeier-Haack reaction using POCl₃ and DMF as effective for introducing the formyl group at the 4-position of pyrazoles.
Synthesis of 3-methoxy-1-methyl-1H-pyrazol-4-amine
The preparation of 3-methoxy-1-methyl-1H-pyrazol-4-amine involves similar principles to other pyrazole-amine syntheses. From related research on similar compounds, the following pathway can be inferred:
- Formation of the pyrazole ring from appropriately substituted hydrazines
- Introduction of the methoxy group at the 3-position
- Introduction of the amino group at the 4-position through nitration followed by reduction
For similar pyrazole-amine structures, synthesis protocols involve:
"5 g (0.037 mol) of substituted amino compound was dissolved in a mixture of 10.5 mL of concentrated HCl and an equal volume of water, cooled rapidly to 0°C in order to obtain the hydrochloride of the base in a fine state of division. Gradual addition of a solution of 2.6 g (0.037 mol) of sodium nitrite in 6 mL of water was performed for diazotization. Stirring was continued for a few minutes, and the solution was filtered".
Coupling Reaction for Target Compound
The key step in synthesizing this compound is the coupling of the two pyrazole components. This typically involves reductive amination between 1-isopropyl-1H-pyrazole-4-carbaldehyde and 3-methoxy-1-methyl-1H-pyrazol-4-amine.
For similar coupling reactions involving pyrazole derivatives, the following conditions have been documented:
A specific example of coupling conditions for similar compounds includes:
"l-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (0.123 g) was added to a stirred mixture of 2-[4-(6,7-dimethoxyquinolin-4-yloxy)pyrimidin-2-yl] acetic acid (0.11 g), 4-amino-l-ethyl-lH-pyrazole (0.09 g), diisopropylethylamine (0.225 ml), 2-hydroxypyridine N-oxide (0.071 g) and DMF (2 ml) at ambient temperature. The resultant mixture was stirred and heated to 55°C for 16 hours".
Optimization of Reaction Parameters
Temperature and Solvent Effects
The selection of appropriate temperature and solvent conditions significantly impacts the yield and purity of this compound synthesis. Based on data from similar pyrazole couplings, the following temperature and solvent relationships have been observed:
For coupling reactions specifically, anhydrous conditions are critical: "For coupling reactions, all solvents were dried and degassed prior to use". This highlights the importance of moisture-free environments for successful synthesis of the target compound.
The solvent selection also impacts the solubility of reactants and intermediates. For pyrazole derivatives similar to the components of our target compound, the following solubility relationships have been documented:
| Compound Type | Highly Soluble In | Moderately Soluble In | Poorly Soluble In |
|---|---|---|---|
| Pyrazole-4-carbaldehyde | DCM, CHCl₃, DMF | Ethanol, Methanol | Water, Hexane |
| Methoxy-pyrazole-amine | DMF, DMSO | Methanol, Hot Ethanol | DCM, Water |
| Final Coupled Product | DMF, DMSO | DCM, Chloroform | Water, Alcohols |
Catalyst and Reagent Selection
The choice of catalysts and reagents significantly influences the efficiency of the synthesis. For reductive amination steps in similar pyrazole couplings, the following reducing agents and their effects have been documented:
| Reducing Agent | Advantages | Limitations | Optimal Conditions | Reference |
|---|---|---|---|---|
| NaBH₃CN | Selective, stable at acidic pH | Toxic cyanide byproducts | pH 6-7, MeOH/DCM | |
| NaBH(OAc)₃ | Less toxic, selective | Moisture sensitive | DCM, RT, 12-24h | |
| H₂, Pd/C | Clean reaction | Requires pressure equipment | MeOH, RT, 1-3h |
For activation of carboxylic acids in related coupling reactions, the following reagents have shown effectiveness:
"2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate(V) (0.335 g) were added in turn to a stirred mixture of 2-[5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-yl]acetic acid (0.25 g) and DMF (3 ml) and the resultant mixture was stirred at ambient temperature for 16 hours".
Purification Strategies
The purification of this compound requires effective separation techniques to ensure high purity. Based on purification methods used for similar compounds, the following approaches have proven effective:
Chromatographic Methods
HPLC purification has been documented as effective for similar pyrazole derivatives:
"The reaction mixture was purified by preparative HPLC using a Waters 'betaBasic Hypersil' reversed-phase column (5μm silica, 19 mm diameter, 150 mm length), using decreasingly polar mixtures of water (containing 0.1% NH₃) and MeCN as eluents".
Column chromatography conditions for similar compounds include:
"The residue was purified by column chromatography on silica using a solvent gradient of 10:0 to 9:1 mixtures of methylene chloride and methanol as eluent".
Crystallization and Recrystallization
For pyrazole derivatives similar to our target compound, successful recrystallization has been achieved using:
"The product obtained was recrystallized from ethanol and was dried for 24 hr at room temperature and kept in a vacuum desiccator".
The following table summarizes purification strategies and their effectiveness:
Industrial Scale Considerations
While the laboratory-scale synthesis of this compound is well documented, scaling up for industrial production introduces additional challenges. Based on similar pyrazole derivative syntheses, the following considerations are critical:
Reactor Design and Process Parameters
| Scale | Reactor Type | Temperature Control | Mixing Strategy | Yield Impact |
|---|---|---|---|---|
| Laboratory (1-10g) | Round-bottom flask | Oil/water bath | Magnetic stirring | Baseline |
| Pilot (100g-1kg) | Jacketed vessel | Circulating fluid | Mechanical agitation | -5 to +10% |
| Production (>1kg) | Multi-jacketed reactor | Computerized control | Variable speed impeller | -10 to +15% |
Economic and Environmental Factors
The industrial production of this compound must consider green chemistry principles. Key considerations include:
- Replacement of hazardous solvents (DCM, DMF) with greener alternatives
- Implementation of continuous flow processes to reduce waste and energy consumption
- Recovery and recycling of solvents and reagents
- Use of catalytic rather than stoichiometric reagents where possible
Comparative Analysis of Synthetic Routes
Multiple synthetic routes can be employed to prepare this compound, each with distinct advantages and limitations:
| Synthetic Route | Key Features | Advantages | Limitations | Overall Efficiency |
|---|---|---|---|---|
| Direct Reductive Amination | Single-step coupling of preformed pyrazoles | Shorter synthesis time, fewer steps | Requires pre-synthesized precursors | Moderate to high |
| Convergent Synthesis | Parallel preparation of both pyrazole units | Flexibility in optimization, better scalability | Complex coordination of processes | Moderate |
| Linear Synthesis | Sequential construction of entire molecule | Better control over each step | Longer synthesis time, lower overall yield | Low to moderate |
The most efficient route typically involves the direct coupling of preformed pyrazole components through reductive amination, balancing synthetic complexity with overall yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce reduced pyrazole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is part of a broader class of pyrazole derivatives, which have been extensively studied for their pharmacological properties. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, compounds similar to N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole Derivative A | MCF7 (Breast Cancer) | 3.79 | |
| Pyrazole Derivative B | SF-268 (Brain Cancer) | 12.50 | |
| Pyrazole Derivative C | NCI-H460 (Lung Cancer) | 42.30 |
These results indicate that pyrazole derivatives can inhibit cancer cell proliferation effectively, suggesting that this compound may possess similar properties.
Anti-inflammatory Properties
Another significant application of pyrazole compounds is their anti-inflammatory effects. Research indicates that certain pyrazole derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. The structural modifications in this compound may enhance its efficacy in this regard.
Structure–Activity Relationship Studies
Understanding the relationship between the chemical structure of pyrazole derivatives and their biological activity is crucial for drug development. Structure–activity relationship (SAR) studies have revealed that specific substitutions on the pyrazole ring significantly influence the compound's potency and selectivity against various targets.
Key Findings from SAR Studies
Some notable observations include:
- Substituent Effects : The presence of methoxy groups has been associated with increased lipophilicity and improved cellular uptake.
- Pyrazole Ring Modifications : Variations in the position and type of substituents on the pyrazole ring can lead to enhanced anticancer activity or reduced toxicity profiles.
Case Studies and Experimental Findings
Several case studies provide insights into the practical applications of this compound:
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established anticancer drugs. For example:
| Study | Compound Tested | Cell Line | Result |
|---|---|---|---|
| Study 1 | N-(isopropyl)-pyrazole derivative | A549 (Lung Cancer) | Induced apoptosis at 26 µM |
| Study 2 | Similar pyrazole derivative | HepG2 (Liver Cancer) | IC50 = 15 µM |
These findings suggest that structural analogs of this compound may play a role in cancer therapeutics.
Mechanism of Action
The mechanism of action of N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and microbial inhibition .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Properties of Selected Pyrazole Derivatives
Key Observations
Synthetic Efficiency :
- The main compound’s synthesis likely benefits from optimized protocols compared to ’s N-cyclopropyl analog, which achieved only 17.9% yield using copper(I) bromide and cesium carbonate . ’s compound 9, synthesized via reductive amination in 62.9% yield, suggests efficient methods for related amines .
Nitro-triazole derivatives () exhibit distinct electronic profiles due to nitro groups, which may confer different mechanisms of action compared to methoxy-substituted pyrazoles .
Thermal Stability :
- ’s N-cyclopropyl analog has a melting point of 104–107°C, providing a benchmark for thermal stability. The main compound’s methoxy group may lower its melting point due to reduced crystallinity .
Intermediates and Commercial Availability
- Boronic acid derivatives like (1-Isopropyl-1H-pyrazol-4-yl)boronic acid (, AS99617) are critical for Suzuki-Miyaura cross-couplings, enabling modular synthesis of pyrazole analogs. However, high costs (e.g., €151/100mg for AS59935) may limit scalability .
Biological Activity
N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine, with the CAS number 1856026-77-1, is a compound that belongs to the pyrazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article will explore its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Molecular Formula: C12H20ClN5O
Molecular Weight: 285.78 g/mol
CAS Number: 1856026-77-1
The compound features a complex structure that includes multiple functional groups conducive to biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (breast cancer) | 3.79 |
| Compound B | SF-268 (brain cancer) | 12.50 |
| Compound C | NCI-H460 (lung cancer) | 42.30 |
These values suggest that pyrazole derivatives can inhibit cancer cell growth effectively, making them candidates for further development in anticancer therapies .
Anti-inflammatory Activity
Pyrazole derivatives have also been studied for their anti-inflammatory properties. In particular, compounds that inhibit specific inflammatory pathways are of interest:
| Compound | Target | IC50 (µM) |
|---|---|---|
| Compound D | IKK-2 (inflammatory kinase) | 0.013 |
| Compound E | IL-17 production | 0.10 - 1.00 |
The ability of these compounds to inhibit pro-inflammatory cytokines indicates their potential utility in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Kinases: Many pyrazole derivatives act as inhibitors of kinases involved in cancer progression and inflammation.
- Cytotoxicity Induction: These compounds can induce apoptosis in cancer cells through various pathways.
- Cytokine Modulation: They may modulate the release of cytokines involved in inflammatory responses.
Study on Anticancer Activity
A recent study investigated the effects of a series of pyrazole derivatives on different cancer cell lines, including MCF7 and A549 (lung cancer). The results indicated that certain derivatives exhibited promising anticancer activity with low IC50 values, suggesting a strong potential for development into therapeutic agents.
Study on Anti-inflammatory Effects
Another research focused on the anti-inflammatory properties of pyrazole-based compounds demonstrated that specific derivatives could significantly reduce IL-6 and TNFα levels in vitro, showcasing their potential for treating chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
